8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one
Description
8-Benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic furochromenone derivative characterized by a fused furan-chromene core. Its structural uniqueness arises from a benzyl group at position 8, a bulky tert-butyl group at position 3, and methyl groups at positions 4 and 7.
Properties
Molecular Formula |
C24H24O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
8-benzyl-3-tert-butyl-4,9-dimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C24H24O3/c1-14-11-19-21(22-20(14)18(13-26-22)24(3,4)5)15(2)17(23(25)27-19)12-16-9-7-6-8-10-16/h6-11,13H,12H2,1-5H3 |
InChI Key |
HCKVILLYYJZSRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1C(=CO4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and tert-butyl derivatives with furochromene precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or potassium tert-butoxide
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound exhibits biological activities that make it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Key Structural Features :
- Furochromene backbone: A fused furan (oxygen-containing heterocycle) and chromene (benzopyranone) system.
- Substituents :
- 8-Benzyl : Aromatic benzyl group influencing π-π interactions.
- 3-tert-Butyl : Bulky alkyl group affecting steric hindrance and binding pocket compatibility.
- 4,9-Dimethyl : Electron-donating methyl groups modulating electronic properties.
Physicochemical Properties (Inferred) :
| Property | Value/Description |
|---|---|
| Molecular Weight | ~380–400 g/mol |
| LogP (Lipophilicity) | High (due to tert-butyl and benzyl) |
| Solubility | Likely low in aqueous media |
| Thermal Stability | High (similar to analogs in ) |
The biological and chemical profiles of furochromenones are highly dependent on substitution patterns. Below is a comparative analysis of 8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- tert-Butyl vs. Methoxy/Halogens : The tert-butyl group in the target compound likely enhances metabolic stability and lipophilicity compared to methoxy () or halogenated analogs (). However, it may reduce binding affinity to polar enzyme active sites .
- Benzyl Position : The 8-benzyl group is conserved in several analogs (), suggesting its role in π-stacking interactions or receptor binding.
Core Modifications :
- Benzo-Fused vs. Furochromene : Benzo-fused derivatives () exhibit altered planarity and solubility due to ring saturation, impacting their pharmacokinetic profiles .
Synthetic Accessibility :
- tert-Butyl introduction often requires alkylation with tert-butyl halides or Friedel-Crafts reactions, while methoxy/halogen groups are added via electrophilic substitution (e.g., Ullmann coupling) .
Thermal and Chemical Stability :
- Methyl and tert-butyl groups confer high thermal stability (boiling points >260°C in analogs), making the target compound suitable for high-temperature applications .
Biological Activity
8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic compound that belongs to the class of furochromenes. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 360.45 g/mol. The compound features a complex structure that includes a furochromene core, which is known for its diverse pharmacological properties.
Anticancer Properties
Numerous studies have investigated the anticancer properties of this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
Mechanism of Action:
- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest: It causes G2/M phase arrest in cancer cells, which contributes to its antiproliferative effects .
Efficacy Studies:
A study reported that this compound demonstrated an IC50 value in the low micromolar range against KB31 (human oral epidermoid carcinoma) cells, indicating potent anticancer activity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| KB31 | 5.0 | Apoptosis induction |
| A549 (Lung) | 15.0 | G2/M phase arrest |
| MCF-7 (Breast) | 8.0 | Caspase activation |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research suggests that it may exert protective effects against neurodegenerative diseases.
Mechanism of Action:
- Antioxidant Activity: The compound exhibits significant antioxidant properties that help mitigate oxidative stress in neuronal cells.
- Inhibition of Neuroinflammation: It has been found to inhibit pro-inflammatory cytokines in neuronal cultures, suggesting a potential role in reducing neuroinflammation associated with neurodegenerative conditions .
Case Studies:
A recent study evaluated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Results indicated a reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Furochromene Core: Essential for binding to biological targets.
- Substituents: The benzyl and tert-butyl groups enhance lipophilicity and cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
